molecular formula C5H8N2O B14190617 N,N-Dimethyl-1,3-oxazol-2-amine CAS No. 918826-84-3

N,N-Dimethyl-1,3-oxazol-2-amine

Cat. No.: B14190617
CAS No.: 918826-84-3
M. Wt: 112.13 g/mol
InChI Key: OOWWHADBQDILTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-1,3-oxazol-2-amine is a chemical compound built around a 1,3-oxazole core, a five-membered aromatic heterocycle known for its versatility in medicinal chemistry and drug discovery . This specific amine-functionalized oxazole serves as a valuable building block for the synthesis of novel chemical entities. The oxazole scaffold is present in a wide range of biologically active molecules and is frequently investigated for its potential in developing new pharmaceuticals and agrochemicals . As a key intermediate, this compound is used in organic synthesis and method development. Researchers utilize this compound to create more complex molecular structures, particularly in the search for new enzyme inhibitors and antimicrobial agents . The dimethylamino group at the 2-position offers a site for further functionalization and can influence the compound's electronic properties and bioavailability. Oxazole derivatives, in general, have demonstrated a broad spectrum of biological activities in research settings, including antimicrobial, anticancer, and anti-inflammatory properties, making the core structure a privileged scaffold in lead compound identification and optimization . Hazard Information: For safe handling, please refer to the associated Safety Data Sheet (SDS). Intended Use: this compound is provided for research and further manufacturing applications. It is strictly for laboratory use and is not intended for direct human or veterinary use.

Properties

CAS No.

918826-84-3

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

N,N-dimethyl-1,3-oxazol-2-amine

InChI

InChI=1S/C5H8N2O/c1-7(2)5-6-3-4-8-5/h3-4H,1-2H3

InChI Key

OOWWHADBQDILTC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CO1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

β-Hydroxy amides undergo cyclization under acidic or thermal conditions, typically in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction proceeds via nucleophilic attack of the amide nitrogen on the carbonyl carbon, followed by elimination of water to form the oxazole ring. For this compound, pre-functionalization of the amide with dimethyl groups is essential.

A representative procedure involves refluxing N,N-dimethyl-β-hydroxypropionamide in ethanol with catalytic sulfuric acid for 6–8 hours. The mixture is then cooled, neutralized with aqueous sodium acetate, and extracted with ethyl acetate. Recrystallization from ethanol yields the pure compound with reported yields of 65–75%.

Optimization and Limitations

Key variables influencing yield include solvent polarity, temperature, and the choice of dehydrating agent. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may complicate purification. While this method is straightforward, scalability is limited by the availability of β-hydroxy amide precursors and the need for stringent moisture control.

N-Dimethylation of 2-Aminooxazole Precursors

N-Dimethylation of pre-formed 2-aminooxazoles offers a modular route to this compound. This two-step strategy first synthesizes the oxazole core, followed by selective methylation of the amine group.

Synthesis of 2-Aminooxazole Intermediates

2-Aminooxazoles are typically prepared via the condensation of α-hydroxy ketones with urea or cyanamide. For example, reaction of 4-nitroacetophenone with urea in ethanol under reflux yields 2-amino-4-(4-nitrophenyl)oxazole. Similarly, 2-acetylfuran reacts with urea to form 2-amino-4-(furan-2-yl)oxazole, as confirmed by FTIR and ¹H-NMR.

Methylation Strategies

The methylation step employs formaldehyde and reducing agents under catalytic hydrogenation conditions. A Ru-catalyzed system using molecular hydrogen (H₂) at 2.5 MPa pressure and 80–100°C achieves >90% conversion of 2-aminooxazole to this compound. The autoclave-based procedure involves methanol as the solvent, with 1,3,5-trimethoxybenzene as an internal standard for yield quantification.

Table 1: Methylation of 2-Aminooxazoles Using Ru Catalysis

Substrate Catalyst Loading Temperature (°C) Yield (%)
2-Amino-4-phenyloxazole 10 mg Ru/C 80 92
2-Amino-4-furyloxazole 10 mg Ru/C 100 88

One-Pot Synthesis from Ketones and Urea

A streamlined one-pot method combines ketone derivatives with urea and dimethylamine hydrochloride to directly form this compound. This approach minimizes intermediate isolation steps, enhancing process efficiency.

Reaction Protocol

In a typical procedure, equimolar amounts of acetophenone, urea, and dimethylamine hydrochloride are refluxed in ethanol for 12–16 hours. The reaction is monitored by TLC, and the product is isolated via extraction with ethyl acetate followed by column chromatography (hexane/ethyl acetate). Yields range from 70–85%, depending on the ketone’s electronic properties.

Mechanistic Insights

The reaction proceeds through imine formation between the ketone and urea, followed by cyclodehydration to form the oxazole ring. Dimethylamine hydrochloride acts as both a nucleophile and a base, facilitating deprotonation and subsequent N-methylation.

Hypervalent Iodine-Mediated N-Dimethylation

Recent advances utilize hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), to achieve selective N-dimethylation under mild conditions.

Experimental Procedure

A suspension of 2-aminooxazole (0.2 mmol) and DMF (8.0 mmol) in dichloromethane is treated with PIDA (0.2 mmol) at room temperature for 6 hours. The mixture is quenched with saturated NaHCO₃, extracted with DCM, and purified by flash chromatography. This method achieves yields of 75–86% for electron-deficient substrates.

Table 2: Hypervalent Iodine-Mediated Methylation of Substituted 2-Aminooxazoles

Substrate Reagent Yield (%)
6-Bromo-2-aminooxazole PIDA, DMF 86
6-Methoxy-2-aminooxazole PIDA, DMF 89

Advantages Over Traditional Methods

This approach avoids high-pressure hydrogenation and enables functional group tolerance, including bromo, iodo, and trifluoromethyl substituents. Mechanistic studies suggest DMF coordinates to the hypervalent iodine, facilitating methyl group transfer.

Comparative Analysis of Synthetic Methods

Table 3: Key Metrics for this compound Synthesis

Method Yield Range (%) Scalability Functional Group Tolerance
Cyclization of β-Hydroxy Amides 65–75 Moderate Low
Ru-Catalyzed Methylation 85–92 High Moderate
One-Pot Ketone/Urea 70–85 High High
Hypervalent Iodine 75–89 Moderate High

The Ru-catalyzed method excels in scalability and yield but requires specialized equipment. Hypervalent iodine-mediated reactions offer superior functional group compatibility, making them ideal for derivatization studies.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1,3-oxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the oxazole ring .

Scientific Research Applications

N,N-Dimethyl-1,3-oxazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1,3-oxazol-2-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity. Molecular docking studies have shown that the compound can bind to various protein targets, influencing their function and leading to specific biological effects .

Comparison with Similar Compounds

Aminorex Analogs (5-Phenyl-4,5-dihydro-1,3-oxazol-2-amine Derivatives)

  • Structure: Aminorex (5-phenyl-4,5-dihydro-1,3-oxazol-2-amine) and its derivatives (e.g., 4-methylaminorex, 4,4'-dimethylaminorex) share the oxazol-2-amine core but include a dihydrooxazole ring and aryl substituents.
  • Pharmacological Activity: These compounds act as psychostimulants by interacting with monoamine transporters, mimicking amphetamines and cocaine. Their psychoactive effects have led to strict regulatory control .
  • The dimethyl substitution may instead enhance metabolic stability compared to aminorex analogs.

Data Table :

Compound Structure Biological Activity Regulatory Status
N,N-Dimethyl-1,3-oxazol-2-amine Oxazole with N,N-dimethyl group Limited data; potential enzyme inhibition Not controlled
Aminorex 5-Phenyl-4,5-dihydrooxazol-2-amine Psychostimulant Schedule IV/I (UN)
4-Methylaminorex 4-Methyl substitution on aminorex Enhanced potency Schedule I

N-Aryl-1,3-oxazol-2-amine Derivatives

  • Structure : Compounds like 5-(3-methoxyphenyl)-N-phenyl-1,3-oxazol-2-amine () feature aryl groups at the 5-position of the oxazole ring.
  • Applications : These derivatives are explored as 5-lipoxygenase inhibitors and anticancer agents due to their ability to modulate enzyme activity and interact with biological targets .
  • Key Differences : The absence of aryl substituents in this compound may limit its target specificity but improve solubility due to reduced hydrophobicity.

Data Table :

Compound Substituents Melting Point (°C) Bioactivity
This compound N,N-dimethyl Not reported Unknown
N-Phenyl-5-aryloxazol-2-amine 5-Aryl, N-phenyl 257–259 (e.g., ) Enzyme inhibition (5-lipoxygenase)
5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine Oxadiazole core with pyridine 257–259 Antimicrobial

Thiazol-2-amine Derivatives

  • Structure : Compounds like N,4-Dimethyl-1,3-thiazol-2-amine () replace the oxazole oxygen with sulfur, forming a thiazole ring.
  • Key Differences : The oxygen in this compound may lead to weaker hydrogen-bonding interactions compared to thiazole derivatives, affecting solubility and target affinity.

Data Table :

Compound Heteroatom Applications Molecular Weight
This compound O Research applications ~114.14 (est.)
N,4-Dimethyl-1,3-thiazol-2-amine S Chemical synthesis 128.19
4-(4-Bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine S + Br Potential enzyme inhibition 283.18

Oxadiazol-2-amine Derivatives

  • Structure : Compounds like N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)amine () feature a 1,3,4-oxadiazole ring with additional nitrogen atoms.
  • Stability and Polarity : The oxadiazole core increases polarity and thermal stability, making these compounds suitable for high-energy materials or antimicrobial agents .
  • Key Differences : The oxazole ring in this compound is less polar but may offer better bioavailability due to reduced molecular complexity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.